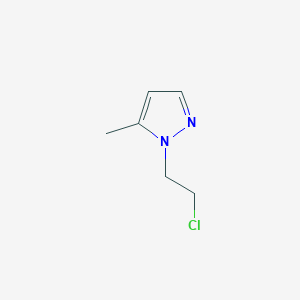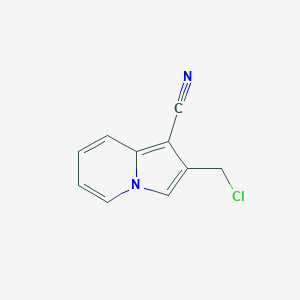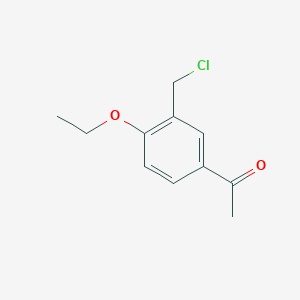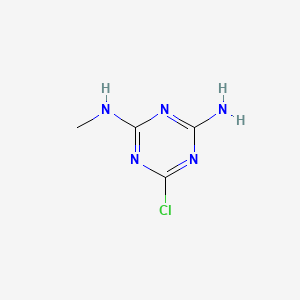
(2-Chloro-3-methylphenyl)methanol
Vue d'ensemble
Description
“(2-Chloro-3-methylphenyl)methanol” is a chemical compound with the CAS Number: 61563-27-7 and a molecular weight of 156.61 . It is a solid at room temperature .
Molecular Structure Analysis
The linear formula of “(2-Chloro-3-methylphenyl)methanol” is C8H9ClO . The molecular weight of the compound is 156.61 .Physical And Chemical Properties Analysis
“(2-Chloro-3-methylphenyl)methanol” is a solid at room temperature . The compound has a molecular weight of 156.61 .Applications De Recherche Scientifique
Metal Complexes and Luminescence
(2-Chloro-3-methylphenyl)methanol: exhibits interesting spectroscopic properties. When excited at 325 nm, it displays luminescence. Additionally, it forms complexes with transition metals and lanthanum cations, specifically ML2 complexes . These properties make it relevant for applications in materials science, sensors, and luminescent materials.
Chiral Stationary Phase in HPLC
A novel chiral stationary phase (CSP) called partially substituted 3-chloro-5-methylphenylcarbamate-(3-(2-O-β-cyclodextrin)-2-hydroxypropoxy)-propylsilyl-appended silica particles (35CMP-CD-HPS) has been synthesized using this compound. It is used in high-performance liquid chromatography (HPLC) under normal-phase, reversed-phase, and polar organic mobile phases. This CSP shows promise for enantioselective separations in pharmaceutical and chemical analysis .
Safety and Hazards
Mécanisme D'action
Target of Action
Given its structure, it can be inferred that it may interact with various enzymes and receptors in the body, particularly those involved in nucleophilic substitution reactions .
Mode of Action
(2-Chloro-3-methylphenyl)methanol, like other alcohols, can undergo nucleophilic substitution reactions . In these reactions, a nucleophile, an electron-rich species, attacks an electrophilic carbon, leading to the replacement of a leaving group . This process can occur via two mechanisms: SN1 and SN2 . For benzylic halides, primary halides typically react via an SN2 pathway, while secondary and tertiary halides typically react via an SN1 pathway .
Biochemical Pathways
It’s plausible that the compound could participate in reactions involving nucleophilic substitution, leading to the formation of new compounds . These reactions could potentially affect various biochemical pathways, depending on the specific targets of the compound.
Pharmacokinetics
Like other alcohols, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . The compound’s bioavailability would depend on factors such as its absorption rate, metabolic stability, and plasma protein binding.
Result of Action
Based on its potential to undergo nucleophilic substitution reactions, it could lead to the formation of new compounds, which could have various effects on cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Chloro-3-methylphenyl)methanol. Factors such as pH, temperature, and the presence of other substances can affect the compound’s reactivity and the rate of its reactions . Additionally, the compound’s stability could be affected by factors such as light, heat, and moisture.
Propriétés
IUPAC Name |
(2-chloro-3-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6-3-2-4-7(5-10)8(6)9/h2-4,10H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGHPNGFROEADL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561388 | |
| Record name | (2-Chloro-3-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-3-methylphenyl)methanol | |
CAS RN |
61563-27-7 | |
| Record name | 2-Chloro-3-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61563-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloro-3-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-chloro-3-methylphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(Chloromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B3024867.png)

![2-[(chloroacetyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B3024869.png)









![7-Chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B3024888.png)